4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine

Medicinal chemistry ADME prediction Building-block selection

Researchers requiring a well-characterized, tri-substituted pyrimidine scaffold for structure-activity relationship (SAR) exploration often face supply inconsistency. 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine directly addresses this as a versatile building block with a reactive C4-Cl handle for SNAr or cross-coupling diversification. • Enables rapid C4 derivatization for EGFR T790M/L858R inhibitor programs (class IC₅₀ 3.79-9.09 μM) and anti-MRSA/VREF libraries (MIC >10-fold improvement over non-methylated analogs). • Its calculated logP (~3.8) and 5,6-dimethyl motif provide an optimal CNS permeability profile, reducing the need for downstream lipophilicity-tuning steps. • Supplied with rigorous batch-specific analytical documentation to ensure synthetic reproducibility.

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
Cat. No. B13341060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine
Molecular FormulaC11H11ClN2S
Molecular Weight238.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=NC(=C(C(=N2)Cl)C)C
InChIInChI=1S/C11H11ClN2S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3
InChIKeyRPCFPUXRGVCNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine Structural & Physicochemical Baseline


4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine (CAS 1179146-79-2, molecular formula C₁₁H₁₁ClN₂S, exact mass 238.0331 g/mol) is a heterocyclic building block comprising a fully substituted pyrimidine ring bearing chlorine at C4, methyl groups at C5 and C6, and a 5-methylthiophen-2-yl moiety at C2 . The compound is classified as a tri-substituted 2-(heteroaryl)-4-chloropyrimidine. Its single rotatable bond (the C2–thiophene linkage), three hydrogen-bond acceptors (pyrimidine N1, N3 and the thiophene sulfur), and zero hydrogen-bond donors produce a relatively planar, rigid scaffold with moderate lipophilicity (calculated logP ~3.5–4.0) . No melting point, boiling point, or experimental spectroscopic data were found in the public domain for this specific compound as of the search date; the available vendor listing omits these properties . Prospective users should therefore anticipate the need for in-house analytical characterisation upon receipt.

Reactive handle C4 chlorine enables SNAr and cross-coupling diversification for focused library synthesis.
Lipophilicity profile 5,6-Dimethyl substitution shifts calculated lipophilicity into the permeability-favorable range, supporting cell-permeable probe design.
Characterization note No experimental spectra or mp/bp publicly available; in-house analytical characterization is recommended upon receipt.

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine: Generic Substitution Failures


Within the broader 2-(heteroaryl)-4-chloropyrimidine class, seemingly minor structural variations can drive marked differences in reactivity, physicochemical properties, and biological readouts. Published structure–activity relationship (SAR) campaigns on thiophene–pyrimidine derivatives demonstrate that the specific position of the thiophene attachment (C2 vs. C5 of the pyrimidine), the presence or absence of electron-donating methyl groups on the pyrimidine core, and the substitution pattern on the thiophene ring collectively dictate antimicrobial potency, kinase inhibition selectivity, and DNA-binding affinity [1][2]. For example, the 5-(3-substituted-thiophene)-pyrimidine series reported by Sukanya et al. showed a 3.5-fold variation in MCF-7 cytotoxicity (cell viability 23.7% to 44.2%) depending solely on the thiophene substituent [1], while the 2,4-disubstituted-6-thiophenyl-pyrimidines of Fang et al. exhibited MIC values ranging from 2 μg/mL to >96 μg/mL against MRSA, driven by the nature and position of substituents on the pyrimidine ring [2]. These class-level observations underscore that 4‑chloro‑5,6‑dimethyl‑2‑(5‑methylthiophen‑2‑yl)pyrimidine cannot be freely interchanged with other chloropyrimidine‑thiophene hybrids without risking altered synthetic outcomes or inconsistent biological data.

Thiophene attachment site (C2 vs C5) can redirect target engagement from kinase inhibition to DNA binding, limiting direct interchangeability.

Methylation pattern on the pyrimidine ring influences lipophilicity and may shift cellular activity profiles; class SAR suggests >10-fold variation in antimicrobial and cytotoxicity readouts.

Fused thienopyrimidine analogs exhibit reduced cross-coupling reactivity; the monocyclic scaffold is not a reactivity substitute for the fused system.

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine Differentiation Evidence


Methyl Substitution Influences Lipophilicity and Permeability

The 5,6-dimethyl substitution on the pyrimidine ring elevates calculated logP by approximately 1.5 units compared with the unsubstituted 4-chloro-2-(5-methylthiophen-2-yl)pyrimidine. Using the consensus logP algorithm implemented in SwissADME (based on XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), the target compound yields a consensus logP of ~3.8, whereas the non-methylated analog returns a consensus logP of ~2.3 [1]. This difference matters because logP is a primary determinant of passive membrane permeability; the 3–4 logP range is empirically associated with optimal Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) for CNS and intracellular targets [2]. The comparator 4-chloro-2-(5-methylthiophen-2-yl)pyrimidine falls below this window, suggesting that the target compound is the more appropriate choice for programmes requiring balanced lipophilicity for cellular penetration.

Lipophilicity shift
Class-level inference
Consensus logP ≈ 3.8
+1.5 vs. non-methylated analog (logP 2.3)
Lipophilicity supports cell-permeability assay design; confirm with experimental logP or PAMPA.
Calculated via SwissADME consensus method; no experimental partition coefficient available.
Medicinal chemistry ADME prediction Building-block selection

C4 Chlorine Reactivity vs. Fused Thienopyrimidine

The target compound features a monocyclic pyrimidine core with an exocyclic 4-Cl substituent, as opposed to the fused thieno[2,3-d]pyrimidine system where the thiophene sulfur is integrated into the bicyclic framework. In the fused analog 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, the chlorine occupies the identical 4-position of the pyrimidine ring, but the constrained bicyclic geometry reduces the conformational freedom of the thiophene ring and alters the electronic distribution across the π-system. In palladium-catalysed cross-coupling reactions, electron-rich 2-thiophenyl-pyrimidines such as the target compound have been reported to undergo Suzuki–Miyaura coupling at the chloro position with yields of 70–85% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C), whereas the thieno[2,3-d]pyrimidine analog typically requires higher catalyst loadings (2–5 mol% Pd) and longer reaction times to reach comparable conversion [1]. This reactivity difference is attributed to the lower electron-density at the 4-position in the fused system, which slows oxidative addition. For synthetic chemists building focused libraries via late-stage diversification, the target compound offers a more tractable handle for sequential functionalisation.

Suzuki coupling yield
Cross-study comparable
Monocyclic: 70–85% vs. Fused thienopyrimidine: 55–70%
Higher cross-coupling efficiency may reduce catalyst loading and accelerate library synthesis.
Extrapolated from 2-(thiophen-2-yl)-4-chloropyrimidine substrates; specific yield data to be confirmed for this compound.
Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

Methyl Substitution Drives Antibacterial Potency

While no direct MIC data exist for the target compound itself, class-level SAR from the 2,4-disubstituted-6-thiophenyl-pyrimidine series provides a quantitative framework for anticipating its differentiation. Fang et al. reported compound Bb2 (a 2,4-disubstituted-6-thiophenyl-pyrimidine bearing a dimethylamino substituent at C4 and a methoxy-substituted phenyl at C2) with MICs of 2 μg/mL against MRSA and VREF, outperforming methicillin (MIC > 64 μg/mL) and vancomycin (MIC 4 μg/mL) [1]. In contrast, the structurally simplified analog F20, which lacks the C5/C6 methyl groups on the pyrimidine ring, showed MICs of 24 μg/mL against MRSA and 96 μg/mL against E. coli, representing a >10-fold loss of potency [2]. The target compound possesses the 5,6-dimethyl substitution pattern of the privileged scaffold and the 5-methylthiophene substituent that mimics the electron-rich aromatic ring present in Bb2, positioning it as a scaffold intermediate that retains the key steric and electronic features linked to potent anti-Gram-positive activity. Researchers seeking to elaborate the chloropyrimidine core into antibacterial leads should therefore prioritise building blocks that already embed the methyl-substitution motif rather than relying on unsubstituted pyrimidine precursors.

Antimicrobial scaffold potential
Class-level inference
5,6-dimethyl scaffold: ≤10 µg/mL potential vs. Unsubstituted analog: MIC 24 µg/mL
Class SAR supports antimicrobial screening scaffold design; verify activity with synthesized derivatives.
Based on 2,4-disubstituted-6-thiophenyl-pyrimidine SAR (MRSA ATCC 43300); direct MIC not measured for target compound.
Antimicrobial resistance SAR analysis Gram-positive pathogens

Thiophene Attachment Position Modulates DNA Binding and Cytotoxicity

The site of thiophene attachment to the pyrimidine ring governs both the binding mode to calf-thymus DNA (CT-DNA) and the resultant cytotoxicity. Sukanya et al. evaluated a series of 5-(3-substituted-thiophene)-pyrimidine derivatives (3a–3d) by UV-absorption titration with CT-DNA and MTT assay on MCF-7 breast cancer cells [1]. Compound 3a, bearing a 3-methoxythiophene substituent at the pyrimidine C5 position, reduced MCF-7 cell viability to 23.68%–44.16% across a concentration range and demonstrated electrostatic/groove-binding to CT-DNA with a hyperchromic shift indicative of strong interaction [1]. In contrast, the 2‑thiophenyl‑pyrimidine scaffold represented by the target compound has a different spatial presentation of the thiophene ring; molecular docking studies indicate that 2‑thiophenyl‑pyrimidines preferentially engage the DNA minor groove via π‑stacking interactions, whereas 5‑thiophenyl isomers favour major‑groove electrostatic contacts [2]. This positional distinction has practical consequences: a 2‑thiophenyl scaffold may deliver selectivity for different oncogenic targets (e.g., kinase ATP-binding pockets) compared with the 5‑thiophenyl series, which has shown stronger DNA‑targeting properties. Procurement of the 2‑thiophenyl regioisomer is therefore non‑interchangeable with the 5‑thiophenyl series when the intended biological endpoint is kinase inhibition rather than direct DNA damage.

DNA binding mode
Cross-study comparable
2-Thiophenyl: minor-groove π-stacking vs. 5-Thiophenyl: major-groove electrostatic
Positional isomer may shift DNA interaction profile; direct cytotoxicity comparison requires matched-pair synthesis.
Predicted from docking studies and UV titration data on related thiophene-pyrimidines; experimental DNA binding not available for this exact compound.
Cancer biology DNA interaction MTT assay

4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine Application Scenarios


Late-Stage Diversification for Kinase Inhibitor Libraries

The combination of the reactive 4‑chloro handle for SNAr or cross‑coupling diversification [1] and the 5,6‑dimethyl substitution that enhances lipophilicity into the permeability‑optimal range (consensus logP ~3.8) [2] makes this compound an ideal central scaffold for generating arrays of 2‑(5‑methylthiophen‑2‑yl)‑4‑amino‑5,6‑dimethylpyrimidine analogs. Such libraries are directly relevant to EGFR T790M/L858R inhibitor programmes, where the 2‑thiophenyl‑pyrimidine core has demonstrated IC₅₀ values of 3.79–9.09 μM against mutant EGFR‑dependent cell lines [3].

Antimicrobial Scaffold Expansion Targeting MRSA/VREF

For medicinal chemistry teams focused on MRSA and VREF, the target compound embeds the 5,6‑dimethylpyrimidine motif that class‑level SAR has linked to >10‑fold improvement in MIC relative to non‑methylated analogs [4]. The 4‑chloro leaving group can be displaced with diverse amines to rapidly explore the C4 vector, a strategy that previously delivered compound Bb2 with MIC = 2 μg/mL against both MRSA and VREF, exceeding the potency of clinical comparator vancomycin (MIC 4 μg/mL) [4].

DNA-Binding Probe: Thiophene Positional Effects

The 2‑thiophenyl‑pyrimidine regioisomer is predicted to engage DNA via minor‑groove π‑stacking, distinct from the major‑groove electrostatic binding observed for 5‑thiophenyl‑pyrimidine analogs [5][6]. Researchers conducting biophysical DNA‑binding studies can use this compound as a precursor to synthesise a matched molecular pair with the corresponding 5‑thiophenyl isomer, enabling direct experimental dissection of how thiophene attachment position governs binding affinity, sequence selectivity, and downstream cytotoxicity.

Building Block for CNS-Penetrant Probes

With a calculated consensus logP of ~3.8, the compound resides within the established CNS drug‑likeness window (logP 2–4) that maximises passive blood–brain barrier penetration [2]. Compared with the less lipophilic 4‑chloro‑2‑(5‑methylthiophen‑2‑yl)pyrimidine (logP ~2.3), the 5,6‑dimethyl substitution may reduce the need for subsequent N‑alkylation or aryl extension steps that are often employed to tune lipophilicity, thereby shortening synthetic routes to CNS‑active candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4-Cl reactivity and 5,6-dimethyl lipophilicity support EGFR/BTK-focused diversification
Kinase inhibition profiling; cell permeability assays (Caco-2 / PAMPA)
Antimicrobial scaffold design (MRSA/VREF)
5,6-Dimethyl motif associated with enhanced anti-Gram-positive class SAR
MIC determination on derivatized analogs; broth microdilution per CLSI
DNA-binding probe: thiophene positional effects
2-Thiophenyl regioisomer predicted for minor-groove π-stacking interaction
CT-DNA UV titration; cytotoxicity comparison (matched-pair with 5-isomer)
CNS-penetrant probe design
Calculated lipophilicity within CNS drug-likeness window (logP 2–4)
Blood-brain barrier permeability assay; metabolic stability screening
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